molecular formula C7H15NO3S2 B2428186 N-((3-methoxytetrahydrothiophen-3-yl)methyl)methanesulfonamide CAS No. 1448129-66-5

N-((3-methoxytetrahydrothiophen-3-yl)methyl)methanesulfonamide

Cat. No.: B2428186
CAS No.: 1448129-66-5
M. Wt: 225.32
InChI Key: YOGNCLSBENXVAC-UHFFFAOYSA-N
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Description

N-((3-methoxytetrahydrothiophen-3-yl)methyl)methanesulfonamide: is a synthetic organic compound that belongs to the class of sulfonamides It features a tetrahydrothiophene ring substituted with a methoxy group and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-methoxytetrahydrothiophen-3-yl)methyl)methanesulfonamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its sulfonamide functionality.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Pharmaceuticals: The compound’s sulfonamide group makes it a potential candidate for drug development, particularly as an antibacterial or antifungal agent.

    Biological Studies: It can be used in studies involving enzyme inhibition or protein binding.

Industry:

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((3-methoxytetrahydrothiophen-3-yl)methyl)methanesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or bind to specific receptors. This interaction can disrupt normal biological processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

    Methanesulfonamide: A simpler sulfonamide with similar functional groups but lacking the tetrahydrothiophene ring.

    Thiophene Derivatives: Compounds with a thiophene ring structure, such as thiophene-2-sulfonamide.

Uniqueness: N-((3-methoxytetrahydrothiophen-3-yl)methyl)methanesulfonamide is unique due to the combination of its tetrahydrothiophene ring and methanesulfonamide moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S2/c1-11-7(3-4-12-6-7)5-8-13(2,9)10/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGNCLSBENXVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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